2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1207054-11-2
VCID: VC11992145
InChI: InChI=1S/C17H13ClFN3O/c18-14-2-1-3-15(19)13(14)10-17(23)21-12-6-4-11(5-7-12)16-8-9-20-22-16/h1-9H,10H2,(H,20,22)(H,21,23)
SMILES: C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3)F
Molecular Formula: C17H13ClFN3O
Molecular Weight: 329.8 g/mol

2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

CAS No.: 1207054-11-2

Cat. No.: VC11992145

Molecular Formula: C17H13ClFN3O

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide - 1207054-11-2

Specification

CAS No. 1207054-11-2
Molecular Formula C17H13ClFN3O
Molecular Weight 329.8 g/mol
IUPAC Name 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Standard InChI InChI=1S/C17H13ClFN3O/c18-14-2-1-3-15(19)13(14)10-17(23)21-12-6-4-11(5-7-12)16-8-9-20-22-16/h1-9H,10H2,(H,20,22)(H,21,23)
Standard InChI Key PZZTWEPPXLVGGS-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3)F
Canonical SMILES C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3)F

Introduction

2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic organic compound characterized by its acetamide functional group, pyrazole ring, and halogenated aromatic substituents. The compound's structure suggests potential applications in medicinal chemistry due to the bioactive properties of its constituent moieties.

Structural Overview

The compound contains:

  • A chloro-fluorophenyl group: Known for enhancing lipophilicity and metabolic stability in drug design.

  • A pyrazole ring: Frequently associated with anti-inflammatory, antimicrobial, and anticancer activities.

  • An acetamide linkage: Often found in pharmacologically active molecules.

The molecular formula is C17H13ClFN3O, and its structure combines aromaticity with hydrogen bond donors and acceptors, making it suitable for biological interactions.

Synthesis Pathways

While specific synthesis protocols for this compound were not directly available in the provided results, similar compounds are typically synthesized using:

  • Acylation reactions: Combining halogenated aromatic amines with acetic acid derivatives.

  • Pyrazole functionalization: Introducing the pyrazole moiety through cyclization reactions involving hydrazines and diketones.

  • Halogenation: Selective chlorination or fluorination of aromatic rings.

These steps often require catalysts or reagents such as triethylamine, dimethylformamide (DMF), or Lewis acids to enhance yield and selectivity.

Potential Biological Activities

Compounds with similar structural features have demonstrated various biological activities:

ActivityRelevant Structural FeaturesReferences
Anti-inflammatoryPyrazole ring; halogenated phenyl groups
AntimicrobialAcetamide linkage; electron-withdrawing halogens
AnticancerAromaticity; hydrogen bonding potential

For example:

  • Pyrazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are targets for anti-inflammatory drugs .

  • Halogenated compounds often exhibit enhanced antimicrobial activity due to increased cell membrane penetration .

Analytical Characterization

The characterization of such compounds typically involves:

  • Spectroscopy:

    • NMR (1H, 13C): To confirm the presence of aromatic protons and carbon atoms in the acetamide group.

    • IR Spectroscopy: Peaks for C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹).

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • X-ray Crystallography:

    • To elucidate the three-dimensional structure and confirm bond angles.

Research Applications

This compound is a promising scaffold for drug development due to its combination of bioactive groups. Potential applications include:

  • Development of anti-inflammatory agents targeting COX/LOX pathways .

  • Exploration as an antimicrobial agent against resistant bacterial strains .

  • Investigation as an anticancer agent via molecular docking studies against specific receptors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator